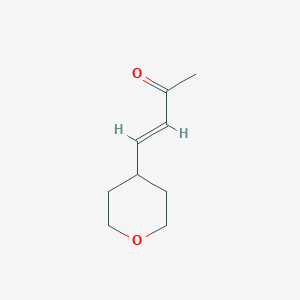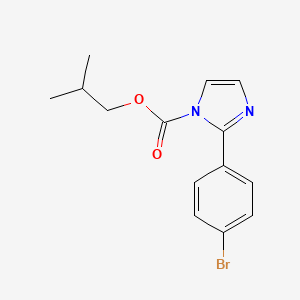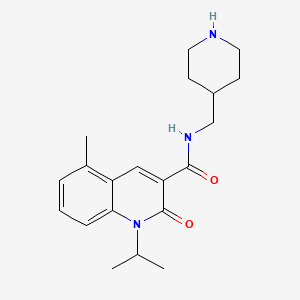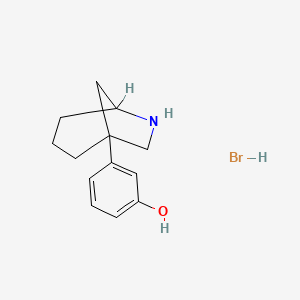
4-(Tetrahydro-2h-pyran-4-yl)but-3-en-2-one
Descripción general
Descripción
4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one is an organic compound characterized by a six-membered tetrahydropyran ring attached to a butenone moiety. This compound is of interest due to its unique structure, which combines a cyclic ether with an enone, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one typically involves the reaction of 3,4-dihydro-2H-pyran with an appropriate butenone precursor under acidic conditions. One common method includes the use of p-toluenesulfonic acid as a catalyst in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the hydrogenation of 3,4-dihydro-2H-pyran using Raney nickel as a catalyst . This process ensures high yield and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The enone can be reduced to the corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The tetrahydropyran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving cyclic ethers.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Used in the production of fine chemicals and as a building block for polymers
Mecanismo De Acción
The mechanism of action of 4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one involves its interaction with nucleophiles and electrophiles due to the presence of the enone moiety. The compound can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is facilitated by the electron-withdrawing nature of the carbonyl group, making the β-carbon more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: A precursor in the synthesis of tetrahydropyran derivatives.
Tetrahydropyran: A cyclic ether used as a protecting group in organic synthesis.
4-(Tetrahydro-2H-pyran-2-yl)oxybenzaldehyde: A compound with similar structural features used in organic synthesis.
Uniqueness
4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one is unique due to its combination of a tetrahydropyran ring and an enone moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(E)-4-(oxan-4-yl)but-3-en-2-one |
InChI |
InChI=1S/C9H14O2/c1-8(10)2-3-9-4-6-11-7-5-9/h2-3,9H,4-7H2,1H3/b3-2+ |
Clave InChI |
RQJFDCVHFWRDRX-NSCUHMNNSA-N |
SMILES isomérico |
CC(=O)/C=C/C1CCOCC1 |
SMILES canónico |
CC(=O)C=CC1CCOCC1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-Propylcyclohexyl)cyclohexyl]benzoic acid](/img/structure/B8448745.png)


![6'-Methoxy-5'-methyl-2,3,5,6-tetrahydro-[1,3]bipyridinyl-4-one](/img/structure/B8448752.png)
![(6-Methyl-2-p-tolyl-2,3-dihydro-imidazo[1,2-a]pyridin-3-yl)-oxoacetic acid](/img/structure/B8448757.png)

![Ethyl 2-(2-{[(3-chloro-2-methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B8448779.png)





